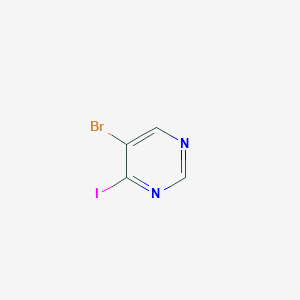

5-溴-4-碘嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that has gained attention due to its utility in various chemical syntheses. It serves as an intermediate in the preparation of metal-complexing molecular rods, functionalized pyridines, and substituted pyrimidine compounds, which are of interest in medicinal chemistry and materials science .

Synthesis Analysis

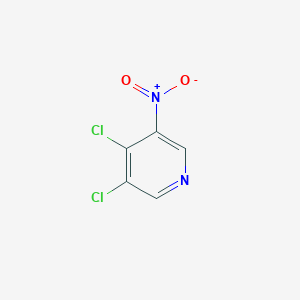

The synthesis of 5-bromo-4-iodopyrimidine has been described as a straightforward process, with its use in selective palladium-catalysed cross-coupling reactions to efficiently synthesize many substituted pyrimidine compounds . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyrimidines through bromination of bipyrimidine has been reported, although with lower yields . The novel synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its application in synthesizing functionalized pyridines further highlights the versatility of halogenated pyrimidines in synthetic chemistry .

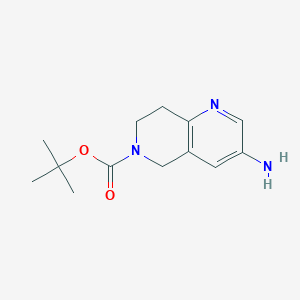

Molecular Structure Analysis

The molecular structure of 5-bromo-4-iodopyrimidine and its derivatives has been studied using X-ray crystallography. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . The crystal structure of this compound and its interactions within the crystalline network were elucidated, providing insights into the molecular arrangement and potential reactivity .

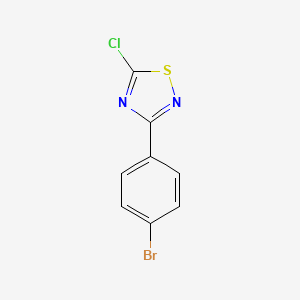

Chemical Reactions Analysis

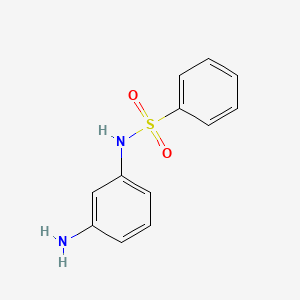

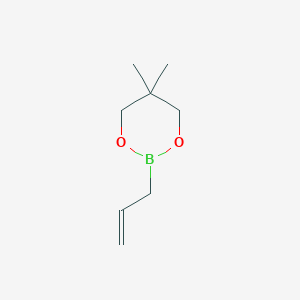

5-Bromo-4-iodopyrimidine has been employed in various chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. It reacts with arylboronic acids and alkynylzincs in cross-coupling reactions , and with bithiophene and its analogues in both palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . These reactions expand the scope of functionalized pyrimidines that can be synthesized using 5-bromo-4-iodopyrimidine as a starting material.

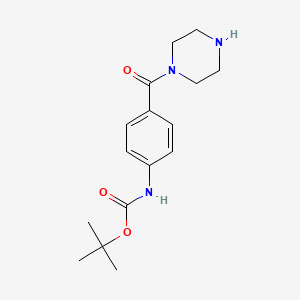

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-4-iodopyrimidine derivatives are influenced by their halogen substituents, which can be strategically manipulated to synthesize compounds with desired functionalities. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the potential of these compounds in medicinal chemistry research . Moreover, the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses showcases the biological relevance of these derivatives .

科学研究应用

合成与催化

5-溴-4-碘嘧啶在化学合成领域发挥着重要作用,尤其是在各种嘧啶化合物的合成中。它是选择性钯催化的芳基硼酸和炔基锌交叉偶联反应中的关键中间体,可高效合成许多取代的嘧啶化合物 (Goodby 等人,1996 年)。此外,5-溴-4-氯-6-甲基嘧啶已成功用于 Pd/C-Cu 催化的末端炔烃偶联反应,区域选择性地生成 4-炔基-5-溴嘧啶 (Pal 等人,2006 年)。

标记化合物合成

该化合物在标记化合物的制备中也至关重要。用碳-14 或稳定的同位素碳-13 和氮-15 标记的 5-氨基-4-碘嘧啶已从市售的标记二乙基丙二酸酯和甲酰胺合成。该化合物可用作碳-氮和碳-碳键形成的有用中间体 (Latli 等人,2008 年)。

材料科学与电致发光

在材料科学领域,5-溴-4-碘嘧啶用于合成具有交替苯基-嘧啶结构的共轭低聚物。这些低聚物表现出光致发光特性和准可逆氧化还原行为,使其可用作发光器件的活性材料。值得注意的是,使用这些低聚物制备了具有显着外部量子效率的蓝色发光电致发光器件 (Wong 等人,2002 年)。

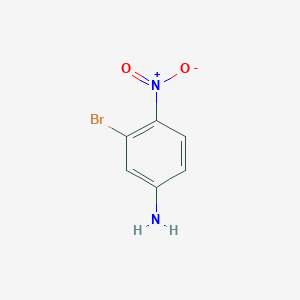

抗病毒研究

此外,5-溴-4-碘嘧啶衍生物的潜在抗病毒活性也已得到探索。例如,2,4-二氨基-5-溴-6-[2-(膦酰甲氧基)乙氧基]嘧啶在细胞培养中显示出对逆转录病毒复制的显着抑制活性,显示出作为抗逆转录病毒剂的潜力 (Hocková 等人,2003 年)。

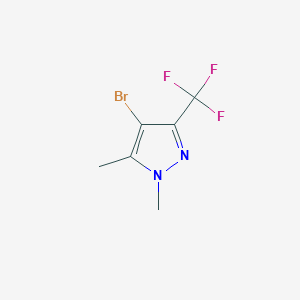

有机化学与药理学

5-溴-4-碘嘧啶的多功能性扩展到有机化学,在该领域中,它用于通过与二噻吩及其类似物反应来制备各种取代的嘧啶 (Verbitskiy 等人,2013 年)。它还可用于合成噻唑并[4,5-d]嘧啶衍生物,这在药理学研究中很重要 (Bakavoli 等人,2006 年)。

安全和危害

5-Bromo-4-iodopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

属性

IUPAC Name |

5-bromo-4-iodopyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 |

Source

|

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-iodopyrimidine | |

CAS RN |

898559-22-3 |

Source

|

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。